2-amino-7-hydroxy-4-propyl-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of fluorescent probes and dyes due to its chromene core.
Mechanism of Action
The biological activity of 2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties. The exact molecular pathways involved in its anticancer and anti-inflammatory activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE, known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in medicinal chemistry.
2-Amino-4H-chromene derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-propyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-9-10-5-4-8(16)6-12(10)17-13(15)11(9)7-14/h4-6,9,16H,2-3,15H2,1H3 |
InChI Key |
ABWZNLONRFPVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
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